Octadeca-8,12,14-trienoic acid
Description
Octadeca-8,12,14-trienoic acid is an 18-carbon polyunsaturated fatty acid (PUFA) with three double bonds at positions 8, 12, and 14. These analogs differ in double bond positions and stereochemistry, which critically influence their biological roles, metabolic pathways, and industrial applications. This article focuses on comparative analyses using available data from the literature.
Properties
CAS No. |
395069-52-0 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-8,12,14-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-7,10-11H,2-3,8-9,12-17H2,1H3,(H,19,20) |
InChI Key |
KXFKSHZDBJGKLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkyne Coupling and Reduction
A seven-step synthesis from 1-heptyne was reported for conjugated trienoic acid isomers:
- Palladium-catalyzed cross-coupling : 1-Heptyne reacts with (E)-1,2-dichloroethylene to form a dienyne intermediate.
- Grignard reagent addition : A C5 unit is introduced via magnesium bromide-mediated coupling.
- Wittig reaction : Triphenyl-[5-(tetrahydro-pyran-2-yloxy)-pentyl]-phosphonium generates the extended carbon chain.
- Stereocontrolled hydrogenation : Lindlar catalyst selectively reduces triple bonds to cis-double bonds.
- Carbonation : Alkenyl lithium intermediates react with CO₂ to form the carboxylic acid.
Key data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 3 | Wittig (THF, 0°C) | 72% | >95% |
| 5 | CO₂, -78°C | 68% | >99% |
This method achieves radiochemical purity >99% for isotopic labeling studies.
Ruthenium-Catalyzed Metathesis of Unsaturated Esters
Patent EP2157076A1 describes α,ω-dicarboxylic acid diester synthesis via self-metathesis of unsaturated fatty acid esters:
Substrate Selection
Reaction Optimization
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst loading | 20–200 ppm | 85–92% |
| Temperature | 40–80°C | Max at 60°C |
| Solvent | Toluene or solvent-free | Comparable |
Procedure :
- Methyl linoleate undergoes metathesis to form dimethyl 8,12,14-octadecatrienedioate.
- Saponification with KOH/MeOH yields the free acid.
Advantages : Scalable (>90% yield), minimal side products.
Biochemical Oxidation of Linolenic Acid Derivatives
Lipoxygenase-Mediated Pathways
Mortierella alpina produces polyunsaturated fatty acids via enzymatic oxidation:
- Linolenic acid (18:3n-3) is oxidized by lipoxygenase at C9 or C13.
- Hydroperoxy intermediates isomerize to conjugated trienes.
Key enzymes :
- LOX-1 : Generates 9-hydroperoxy-10E,12Z-octadecadienoic acid.
- LOX-2 : Forms 13-hydroperoxy-9Z,11E-octadecadienoic acid.
Limitations : Low stereo control (cis/trans mixtures require purification).
Stereoselective Synthesis via Conjugated Enynals
Aldehyde Intermediate Strategy
A stereodefined route uses (E)-dodec-4-en-6-ynal as a key building block:
- Synthesis of enynal :
- Pd-mediated coupling of 1-heptyne with dichloroethylene.
- Oxidation with pyridinium chlorochromate (PCC).
- Wittig elongation :
- Reaction with ylide from 5-bromopentyl-THP ether.
- Deprotection and functionalization :
Critical step : Lindlar hydrogenation ensures cis-configuration at C8 and C14.
Industrial-Scale Purification Techniques
Chromatographic Methods
| Method | Conditions | Purity Outcome |
|---|---|---|
| Flash chromatography | Silica gel, hexane/EtOAc (10:1) | 95% |
| RP-HPLC | C18 column, MeCN/H2O (0.1% TFA) | >99% |
Crystallization Protocols
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Palladium/Wittig | 32% | High (cis-trans-cis) | Lab-scale |
| Ruthenium metathesis | 89% | Moderate | Industrial |
| Biochemical | 12% | Low | Limited |
Cost considerations : Ruthenium catalysts add ~$150/kg to production costs vs. $20/kg for palladium-based routes.
Chemical Reactions Analysis
Types of Reactions
Octadeca-8,12,14-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation can be used to reduce the double bonds, resulting in saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon backbone.
Major Products Formed
Tetraenoic Acids: Formed through oxidation processes.
Hydroxy Acids: Result from enzymatic oxidation involving the incorporation of oxygen atoms.
Scientific Research Applications
Octadeca-8,12,14-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of octadeca-8,12,14-trienoic acid involves its incorporation into cellular lipids, where it can influence membrane fluidity and signaling pathways. It is known to interact with transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family, thereby regulating gene expression . Additionally, it can induce ferroptosis, a form of regulated cell death, in cancer cells by promoting lipid peroxidation .
Comparison with Similar Compounds
Structural and Isomeric Differences
The position and geometry of double bonds in trienoic acids determine their classification (e.g., ω-3, ω-6) and functional properties. Key analogs include:
Key Structural Insights :
- Double Bond Geometry: α-Linolenic acid (all-cis 9,12,15) is essential for anti-inflammatory eicosanoid synthesis , while conjugated trienes like (6Z,10E,12Z)-octadecatrienoic acid exhibit distinct metabolic behavior .
- Bioactivity Correlation : Increased unsaturation (e.g., ω-3 vs. ω-6) enhances membrane fluidity and receptor interactions .
2.2.1. Antimicrobial Efficacy
Studies on Staphylococcus aureus and streptococci demonstrate varying inhibitory effects:
| Compound | MIC Against S. aureus (mmol/L) | MIC Against Streptococci (mmol/L) |
|---|---|---|
| Octadeca-9,12,15-trienoic acid (α-linolenic) | 0.19–3.12 | 0.78 |
| Octadeca-9,12-dienoic acid (linoleic) | 1.56–12.5 | 1.56 |
| Dodecanoic acid (saturated) | 0.39 | 0.39 |
Findings :
- Unsaturated trienoic acids (e.g., α-linolenic) are more potent than dienoic acids (linoleic) but less effective than saturated analogs like dodecanoic acid .
- Streptococci are generally more susceptible to trienoic acids than S. aureus .
Occurrence and Natural Distribution
- α-Linolenic acid: Abundant in photosynthetic tissues and seed oils (e.g., chia, flax) .
- γ-Linolenic acid: Found in specialized seed oils (e.g., evening primrose) and marine algae .
- Conjugated Trienes : Rare in nature; synthesized for research on lipid peroxidation and signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
